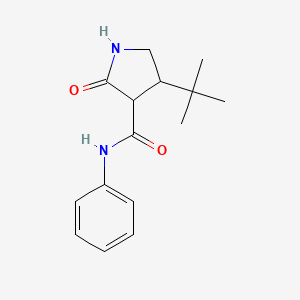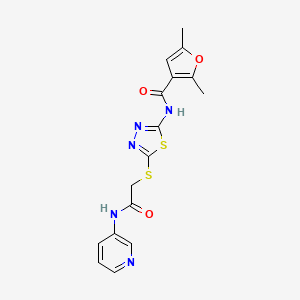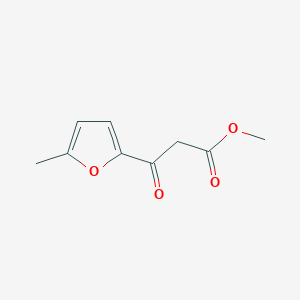
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester, also known as MFA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MFA is a furanone derivative that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester is not fully understood, but it is believed to involve the inhibition of enzymes involved in inflammatory pathways and cancer cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, such as reducing inflammation, inhibiting cancer cell proliferation, and improving antioxidant status. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in animal models of inflammation. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, colon cancer, and lung cancer cells. Additionally, this compound has been shown to improve antioxidant status by increasing the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has several advantages for lab experiments, such as its low toxicity, high stability, and ease of synthesis. This compound is also readily available from commercial sources. However, this compound has some limitations, such as its low solubility in water, which can limit its use in aqueous-based experiments. Additionally, this compound can be sensitive to light and air, which can affect its stability over time.
Direcciones Futuras
There are several future directions for the study of 3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester, including the development of new synthesis methods, the investigation of its potential as a natural preservative for food products, and the exploration of its applications in materials science. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential as a drug candidate for the treatment of inflammatory diseases and cancer.
Métodos De Síntesis
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester can be synthesized using different methods, including the reaction of 5-methyl-2-furan carboxylic acid with acetic anhydride and triethylamine. Another method involves the reaction of 5-methylfurfural with ethyl acetoacetate in the presence of base catalysts. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Aplicaciones Científicas De Investigación
3-(5-Methyl-2-furyl)-3-oxopropanoic acid methyl ester has been studied for its potential applications in various fields, including food science, pharmaceuticals, and materials science. In food science, this compound has been shown to have antimicrobial and antioxidant properties, making it a potential natural preservative for food products. In pharmaceuticals, this compound has been studied for its potential as a drug candidate due to its anti-inflammatory and anticancer properties. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as polymers and nanoparticles.
Propiedades
IUPAC Name |
methyl 3-(5-methylfuran-2-yl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O4/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMSGVGRQJTUNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

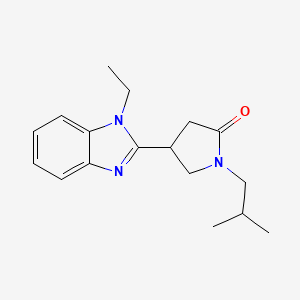
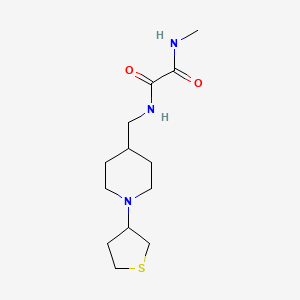

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)
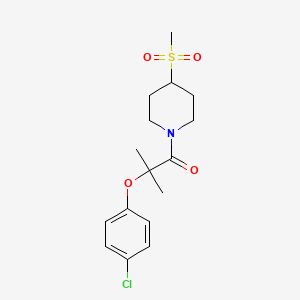
![(2E)-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2580298.png)
![N-benzoyl-N'-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2580299.png)
![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)
![2-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2580304.png)
![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine](/img/structure/B2580309.png)
![4-{[(2-Pyridinylmethyl)amino]methyl}benzoic acid hydrochloride](/img/no-structure.png)
